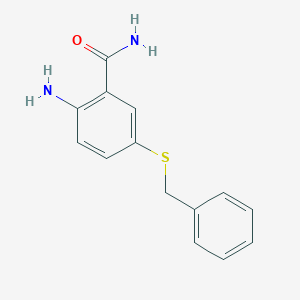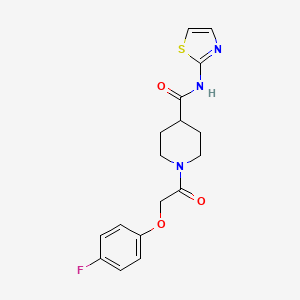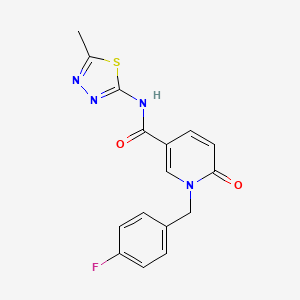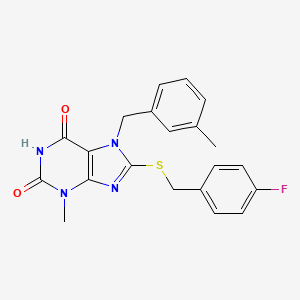![molecular formula C15H13ClN4O2S B2664219 6-Chloro-N-[3-(1-methylimidazol-2-YL)phenyl]pyridine-3-sulfonamide CAS No. 1436227-15-4](/img/structure/B2664219.png)
6-Chloro-N-[3-(1-methylimidazol-2-YL)phenyl]pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-[3-(1-methylimidazol-2-YL)phenyl]pyridine-3-sulfonamide, also known as CMPD101, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK1δ, which is involved in various cellular processes such as circadian rhythm, DNA damage response, and Wnt signaling.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
Studies have demonstrated the synthesis of new heterocyclic compounds containing sulfonamido moieties, aiming to develop potential antibacterial agents. The reactivity of certain precursors with various active methylene compounds has produced pyran, pyridine, and pyridazine derivatives, also exploring the generation of pyrazole and oxazole derivatives from precursor hydrazone towards hydrazine derivatives. These compounds were evaluated for antibacterial activity, with several showing high activities (Azab, Youssef, & El‐Bordany, 2013).
Antimicrobial Activity
Research has focused on synthesizing heterocycles based on sulfonamide groups and assessing their antimicrobial efficacy. For instance, derivatives based on 3-methyl 1-phenyl-5-amino pyrazole have been synthesized, leading to compounds with significant antimicrobial properties. These studies underline the potential of sulfonamide derivatives in developing new antimicrobials (El‐Emary, Al-muaikel, & Moustafa, 2002).
Development of Herbicides
The synthesis of imazosulfuron and its derivatives, starting from 2-aminopyridine and chlorosulfonic acid, has been reported. This process involves several steps, including the formation of sulfonyl carbamic acid benzyl ester, leading to compounds with potential applications as herbicides. The structure of the target products was confirmed through various analytical methods, highlighting the relevance of sulfonamide derivatives in agricultural chemical development (Shi Gui-zhe, 2015).
Pharmaceutical Research
In pharmaceutical research, sulfonamide derivatives have been explored for their potential in treating various diseases. For example, the synthesis and evaluation of certain sulfonamide derivatives for anticancer and radiosensitizing effects have been undertaken, demonstrating the significant bioactivity of these compounds against cancer cell lines. This research contributes to understanding how sulfonamide derivatives can be used in cancer therapy (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Eigenschaften
IUPAC Name |
6-chloro-N-[3-(1-methylimidazol-2-yl)phenyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c1-20-8-7-17-15(20)11-3-2-4-12(9-11)19-23(21,22)13-5-6-14(16)18-10-13/h2-10,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXOBVWTSXIYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC(=CC=C2)NS(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2664146.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2664150.png)


![Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester](/img/no-structure.png)
![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2664156.png)

![Tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate](/img/structure/B2664158.png)
